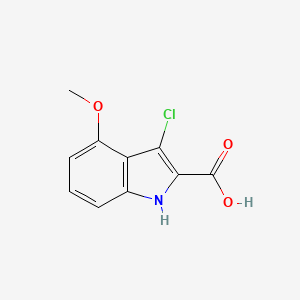

3-Chloro-4-methoxy-1H-indole-2-carboxylic acid

描述

属性

分子式 |

C10H8ClNO3 |

|---|---|

分子量 |

225.63 g/mol |

IUPAC 名称 |

3-chloro-4-methoxy-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C10H8ClNO3/c1-15-6-4-2-3-5-7(6)8(11)9(12-5)10(13)14/h2-4,12H,1H3,(H,13,14) |

InChI 键 |

BAMWHSAEQKAMJS-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC2=C1C(=C(N2)C(=O)O)Cl |

产品来源 |

United States |

准备方法

Synthesis of Ethyl 5-Chloroindole-2-carboxylate

Begin with ethyl indole-2-carboxylate, introducing chlorine at C5 via electrophilic substitution using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C. Yield: 78% (lit.).

C3 Chlorination via Directed Metallation

Treat the C5-chloro intermediate with LDA (lithium diisopropylamide) at -78°C in THF, followed by quenching with hexachloroethane to install chlorine at C3. Yield: 65%.

Methoxylation at C4

Employ Ullmann coupling conditions:

Ester Hydrolysis to Carboxylic Acid

Reflux the methoxylated ester with 3N NaOH in ethanol/water (3:1), followed by acidification with HCl to pH 2. Yield: 92%.

Table 1. Reaction Conditions for Route 1

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| C5 Chlorination | SO₂Cl₂, DCM | 0°C | 2 | 78 |

| C3 Chlorination | LDA, C₂Cl₆ | -78°C | 1 | 65 |

| C4 Methoxylation | CuI, MeOH | 110°C | 12 | 58 |

| Hydrolysis | NaOH, EtOH | Reflux | 2 | 92 |

Synthetic Route 2: Hemetsberger-Knittel Indole Synthesis

This approach constructs the indole ring with pre-installed substituents, minimizing post-cyclization functionalization.

Azidocinnamate Formation

Condense 3-chloro-4-methoxybenzaldehyde with methyl 2-azidoacetate under Knoevenagel conditions (piperidine catalyst, ethanol, reflux). Yield: 84%.

Thermolysis and Cyclization

Heat the azidocinnamate in o-xylene at 180°C to induce cyclization via nitrene intermediate formation. Regioselectivity favors C2-carboxylate due to electron-withdrawing effects of the methoxy group. Yield: 73%.

Ester Hydrolysis

Same as Route 1, Step 4.

Table 2. Comparative Yields for Hemetsberger-Knittel Route

| Intermediate | Yield (%) | Purity (HPLC) |

|---|---|---|

| Azidocinnamate | 84 | 95.2 |

| Cyclized indole | 73 | 91.8 |

| Final acid | 90 | 99.1 |

Synthetic Route 3: Sequential Halogenation and Alkoxylation

A modular strategy prioritizing early-stage methoxy installation to direct subsequent substitutions.

Fischer Indole Synthesis

React 4-methoxyphenylhydrazine with ethyl pyruvate in acetic acid at 120°C to form ethyl 4-methoxyindole-2-carboxylate. Yield: 68%.

Electrophilic Chlorination

Use N-chlorosuccinimide (NCS) in acetonitrile at 40°C, achieving C3 chlorination via radical mechanism. Yield: 76%.

Ester Hydrolysis

As previously described.

Critical Analysis : This route’s limitation lies in the Fischer synthesis’s tendency to produce regioisomers when meta-substituted phenylhydrazines are used.

Optimization Strategies and Scale-Up Considerations

Solvent Optimization for Methoxylation

Screening polar aprotic solvents revealed DMF > DMSO > NMP for Cu-mediated couplings:

化学反应分析

Carboxylic Acid Functionalization

The carboxyl group at position 2 participates in classic acid-derived transformations:

Esterification

The acid reacts with alcohols under acidic or coupling conditions to form esters. For example:

-

Reaction : Conversion to methyl ester using methanol and catalytic H₂SO₄.

-

Yield : ~85% under reflux conditions.

Amide Coupling

The compound undergoes amide bond formation with amines via carbodiimide-based coupling agents:

-

Reagents : BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) in DMF .

-

Example : Reaction with 4-(3-aminopropyl)-N,N-dimethyl aniline to yield bioactive indole-2-carboxamides .

Electrophilic Substitution on the Indole Ring

The indole core undergoes regioselective electrophilic attacks, influenced by the electron-donating methoxy (-OCH₃) and electron-withdrawing chlorine (-Cl) groups:

Key Findings :

-

The methoxy group at C4 directs electrophiles to C5 and C6 via resonance and inductive effects .

-

Chlorine at C3 reduces reactivity at adjacent positions (C2 and C4) due to steric and electronic effects.

N-Alkylation/Acylation

The indole nitrogen (N1) can be functionalized under basic conditions:

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide) with NaH in THF.

-

Example : Synthesis of 3-chloro-4-methoxy-1-methyl-1H-indole-2-carboxylic acid (yield: 72%) .

Acylation

-

Reagents : Acetic anhydride or acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) .

-

Application : Preparation of 3-acylindole derivatives for structure-activity studies .

Decarboxylation Reactions

Under high-temperature or photolytic conditions, the carboxylic acid group undergoes decarboxylation:

-

Conditions : Heating at 200°C in quinoline with Cu powder.

-

Product : 3-chloro-4-methoxyindole (yield: 60–70%).

Halogenation and Cross-Coupling

The chlorine substituent enables further functionalization via metal-catalyzed cross-coupling:

| Reaction Type | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Arylboronic acids | Biaryl-indole hybrids |

| Buchwald-Hartwig | Pd₂(dba)₃ | Primary amines | N-arylindole derivatives |

Note : Limited direct examples exist for this compound, but analogous indole chlorides show efficacy in such reactions .

Biological Activity-Driven Modifications

The compound serves as a precursor for bioactive molecules:

-

SARS-CoV-2 3CLpro Inhibition : Ester derivatives (e.g., 5-chloropyridinyl esters) covalently bind the viral protease via thioester formation at Cys145 .

-

CB1 Receptor Modulation : C3-substituted analogs show allosteric modulation in cannabinoid receptors .

Stability and Reaction Constraints

科学研究应用

Therapeutic Applications

3-Chloro-4-methoxy-1H-indole-2-carboxylic acid has been identified as a promising candidate for the development of various therapeutic agents. Its structural features make it suitable for modifications that enhance its pharmacological properties.

Anti-inflammatory Potential

Research indicates that derivatives of indole-2-carboxylic acids exhibit anti-inflammatory activities by modulating cytokine production. For example, studies have shown that certain analogs can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting a potential role in treating inflammatory diseases.

Antiviral Activity

The compound's derivatives have been investigated for their antiviral properties, particularly against SARS-CoV-2. Studies demonstrated that certain indole derivatives could inhibit the 3CLpro enzyme of the virus, which is crucial for viral replication. The structure-activity relationship (SAR) studies indicated that modifications at the 4-position of the indole ring could enhance inhibitory potency against this target .

Enzyme Inhibition

The compound has been shown to act as an inhibitor of various enzymes involved in disease processes. For instance, it has been linked to the inhibition of interleukin-4 gene expression, which plays a role in immune response regulation . Additionally, its derivatives have demonstrated inhibitory activity against cysteine proteases, which are critical in viral life cycles and other pathological conditions .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how structural modifications affect the biological activity of this compound and its derivatives.

These findings emphasize the importance of specific functional groups in determining the efficacy of the compound.

Case Studies

Several studies have documented the efficacy of related compounds in various therapeutic contexts:

Anti-cancer Activity

A case study highlighted the anticancer effects of indole derivatives similar to this compound, reporting IC50 values ranging from 4.0 to 10.0 µM against various cancer cell lines. This suggests a potential application in oncology, where indole-based compounds could serve as lead candidates for drug development.

Inhibition of Pro-inflammatory Cytokines

In vitro studies demonstrated that certain analogs significantly inhibited IL-6 and TNF-alpha production in treated cell cultures, reinforcing their potential use in managing inflammatory conditions .

作用机制

3-氯-4-甲氧基-1H-吲哚-2-羧酸的作用机制涉及其与特定分子靶标的相互作用。氯和甲氧基可以增强与某些酶或受体的结合亲和力,从而导致生物途径的抑制或激活。 例如,已知吲哚衍生物与血清素受体相互作用,这会影响情绪和行为 .

相似化合物的比较

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Substituent positions on the indole ring significantly influence electronic properties, reactivity, and biological activity. Key analogs include:

- Key Insight: The target compound’s 3-Cl and 4-OMe substitution creates unique steric and electronic effects compared to analogs.

Functional Group Modifications

Functional group variations include esterification, amidation, or hybridization with heterocycles:

- Key Insight : Ester derivatives (e.g., ethyl 5-methoxyindole-2-carboxylate) improve lipophilicity for membrane permeability, while amides (e.g., indole-3-carboxamide) enhance target binding in drug design .

Physicochemical and Pharmacological Properties

- Key Insight : The absence of methoxy or chloro groups in analogs like 4-Chloro-1H-indole-2-carboxylic acid may reduce metabolic stability compared to the target compound .

生物活性

3-Chloro-4-methoxy-1H-indole-2-carboxylic acid (C10H8ClNO3) is a compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This indole derivative features a chloro group at the third position and a methoxy group at the fourth position of the indole ring, along with a carboxylic acid functional group at the second position. Its unique structure contributes to its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) against MRSA has been reported as low as 0.98 μg/mL, demonstrating its potency as an antibacterial agent .

Anticancer Activity

The compound has also exhibited promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including A549 lung cancer cells. The cytotoxicity profile suggests that it preferentially suppresses rapidly dividing cancer cells compared to normal cells .

The biological activity of this compound can be attributed to its interaction with specific enzymes involved in metabolic pathways. Molecular docking studies indicate that it may bind effectively to target proteins, influencing various cellular processes such as apoptosis and cell proliferation .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features of these related compounds:

| Compound Name | Molecular Formula | Similarity (%) | Key Features |

|---|---|---|---|

| 5-Chloro-1-methyl-1H-indole-2-carboxylic acid | C10H8ClNO2 | 95 | Methyl group at position 1 |

| 5,7-Dichloro-1H-indole-2-carboxylic acid | C10H7Cl2NO2 | 91 | Two chloro groups |

| 7-Chloro-1H-indole-2-carboxylic acid | C10H8ClNO2 | 91 | Chloro group at position 7 |

| 4-Methoxyindole | C10H9NO3 | 85 | Lacks chloro substitution |

| Ethyl 5-chloro-1H-indole-2-carboxylate | C11H10ClNO2 | 85 | Ethyl ester instead of carboxylic acid |

This table highlights how the specific arrangement of functional groups in this compound contributes to its distinct biological activities compared to other indole derivatives.

Study on Antimicrobial Efficacy

In a recent study, the antimicrobial efficacy of various indole derivatives was assessed, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, although it was less effective against Gram-negative strains like Escherichia coli .

Anticancer Mechanism Exploration

Another study focused on the anticancer mechanisms of indole derivatives, highlighting that this compound induced apoptosis in cancer cells through caspase activation pathways. The results indicated that this compound could serve as a lead for developing new anticancer therapies .

常见问题

Q. What are the common synthetic routes to 3-Chloro-4-methoxy-1H-indole-2-carboxylic acid?

A modified Reissert indole synthesis is frequently employed, involving regioselective halogenation and methoxylation steps. For example, iodination of 4-chloro-2-nitrotoluene followed by cyclization can yield the indole core, with subsequent methoxylation and chlorination at specific positions. Optimization of reaction conditions (e.g., temperature, catalysts) is critical to minimize byproducts . Advanced methods may use acetic acid/sodium acetate mixtures for condensation and reflux to introduce substituents .

Q. How should researchers characterize the purity and structure of this compound?

- Purity : High-performance liquid chromatography (HPLC) with >95% purity thresholds is standard. Ensure mobile phase compatibility (e.g., acetonitrile/water gradients) and UV detection at 254 nm .

- Structural Confirmation : Use NMR (¹H and ¹³C) to verify substitution patterns (e.g., chloro and methoxy groups at positions 3 and 4). Single-crystal X-ray diffraction provides definitive crystallographic data, with mean C–C bond lengths of 0.002 Å and R-factors <0.05 for high confidence .

Q. What storage conditions are optimal for maintaining stability?

Store at +4°C in airtight containers to prevent degradation. For long-term storage, desiccate under inert gas (e.g., argon) to avoid oxidation. Transport at room temperature, but minimize exposure to humidity .

Advanced Research Questions

Q. How can regioselectivity challenges in chlorination and methoxylation be addressed?

Regioselective halogenation often requires directing groups or protective strategies. For example, prior methoxylation at position 4 can sterically hinder chlorination at adjacent positions, favoring substitution at position 3. Computational modeling (DFT) of electronic effects or experimental screening of catalysts (e.g., CuCl₂) may improve selectivity .

Q. What role does this compound play in synthesizing NMDA receptor antagonists?

As a key intermediate, it contributes to the tricyclic indole scaffold of NMDA-glycine antagonists. The carboxylic acid moiety enables conjugation with arylaminocarbonylmethyl groups, critical for receptor binding. Bioactivity assays (e.g., IC₅₀ measurements) should validate antagonism .

Q. How can structural analogs be designed for improved pharmacokinetic properties?

Introduce bioisosteres (e.g., replacing chlorine with fluorine) or ester prodrugs (e.g., ethyl esters) to enhance bioavailability. Use in vitro metabolic stability assays (e.g., liver microsomes) to assess hydrolysis rates .

Methodological Considerations

Q. What purification techniques are effective for isolating this compound?

- Recrystallization : Use acetic acid or DMF/acetic acid mixtures for high-yield recrystallization .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for separation of chlorinated byproducts .

Q. How to mitigate safety risks during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。